molecular formula C15H10F2O3 B1324021 4-Acetoxy-3',5'-difluorobenzophenone CAS No. 890100-05-7

4-Acetoxy-3',5'-difluorobenzophenone

Cat. No.: B1324021
CAS No.: 890100-05-7
M. Wt: 276.23 g/mol
InChI Key: BSUYOASASRMVJK-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,5’-difluorobenzophenone is a synthetic compound belonging to the benzophenone family. This compound is characterized by the presence of an acetoxy group at the 4-position and two fluorine atoms at the 3’ and 5’ positions on the benzophenone core. It has gained attention in the scientific community due to its potential therapeutic and industrial applications .

Scientific Research Applications

4-Acetoxy-3’,5’-difluorobenzophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’,5’-difluorobenzophenone typically involves the acetylation of 3’,5’-difluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

The reaction can be represented as follows:

3’,5’-Difluorobenzophenone+Acetic AnhydridePyridine4-Acetoxy-3’,5’-difluorobenzophenone+Acetic Acid\text{3',5'-Difluorobenzophenone} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{4-Acetoxy-3',5'-difluorobenzophenone} + \text{Acetic Acid} 3’,5’-Difluorobenzophenone+Acetic AnhydridePyridine​4-Acetoxy-3’,5’-difluorobenzophenone+Acetic Acid

Industrial Production Methods

Industrial production of 4-Acetoxy-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Typically involves recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 3’,5’-difluorobenzophenone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: 3’,5’-Difluorobenzophenone

    Reduction: 4-Hydroxy-3’,5’-difluorobenzophenone

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing the active 3’,5’-difluorobenzophenone, which can interact with various enzymes and receptors. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Difluorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    4-Hydroxy-3’,5’-difluorobenzophenone: Formed by the reduction of 4-Acetoxy-3’,5’-difluorobenzophenone.

    4-Acetoxybenzophenone: Lacks the fluorine atoms, resulting in different chemical and biological properties.

Uniqueness

4-Acetoxy-3’,5’-difluorobenzophenone is unique due to the presence of both the acetoxy group and fluorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[4-(3,5-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUYOASASRMVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641729
Record name 4-(3,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-05-7
Record name Methanone, [4-(acetyloxy)phenyl](3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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